N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as DFB, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a triazole-based derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Bonacorso et al. (2015) described a new, solventless, and metal-free synthesis method for the antiepileptic drug Rufinamide, which is chemically known as N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide. This method also produces analogous compounds, highlighting its versatility in synthesizing related triazole derivatives (Bonacorso et al., 2015).
- Schulze and Schubert (2014) reviewed the supramolecular interactions of 1,2,3-triazoles, demonstrating their diverse applications in supramolecular and coordination chemistry due to the unique combination of easy accessibility and varied interactions (Schulze & Schubert, 2014).
Antimicrobial Applications
- Jadhav et al. (2017) synthesized and evaluated a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrating their moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
Applications in Organic Chemistry
- Luo et al. (2012) explored the use of bidentate ligands in gold-catalyzed reactions, which could be relevant for the reactivity of gold carbenes derived from triazole compounds like N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Luo et al., 2012).
Pharmacological Applications
- Hakimian et al. (2007) discussed Rufinamide's effectiveness against partial seizures and its potential role in treating Lennox-Gastaut syndrome. Rufinamide is the pharmacological name for N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Hakimian et al., 2007).
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O/c1-17-6-10(15-16-17)11(18)14-5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACLNEPHLGDHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.